

Application Note: Enzymatic Assay for the Quantification of 2-Phosphoglycerate

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Compound of Interest

Compound Name: *D-2-Phosphoglyceric acid*

Cat. No.: *B15574559*

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Introduction

2-Phosphoglycerate (2-PG) is a pivotal intermediate metabolite in the glycolysis pathway, formed from 3-phosphoglycerate and subsequently converted to phosphoenolpyruvate (PEP). [1] The accurate quantification of 2-PG is crucial for studying metabolic regulation and analyzing the glycolytic pathway in various physiological and pathological states, including cancer.[1][2] This application note describes a sensitive and reliable enzymatic assay for the quantification of 2-PG in a variety of biological samples. The assay can be performed in a 96-well microplate format and is amenable to both colorimetric and fluorometric detection.

Assay Principle

The enzymatic assay for 2-phosphoglycerate quantification is based on a coupled enzyme reaction.[2][3] In the initial step, 2-PG is converted to phosphoenolpyruvate (PEP) by the enzyme enolase.[3][4][5] The subsequent reactions vary depending on the specific assay kit, but a common method involves the conversion of PEP to pyruvate.[2][3] This pyruvate is then oxidized in a reaction that produces a stable signal, which is proportional to the amount of 2-PG in the sample.[2][6][7] The signal can be measured using a spectrophotometric or fluorometric microplate reader.[2][4]

For accurate quantification, a standard curve is generated using known concentrations of 2-PG. To account for potential background signals from the sample matrix, a sample blank is often prepared for each unknown sample. The 2-PG concentration in the test samples is then determined by comparing their signal to the standard curve.[3]

Experimental Protocols

1. Materials and Reagents

- 2-PG Assay Buffer
- 2-PG Probe (e.g., OxiRed™ Probe)
- 2-PG Enzyme Mix (containing enolase)[\[2\]](#)[\[6\]](#)
- 2-PG Developer[\[2\]](#)[\[6\]](#)
- 2-PG Standard (e.g., 100 mM stock solution)[\[2\]](#)
- 96-well flat-bottom plates (clear for colorimetric, black for fluorometric assays)[\[2\]](#)
- Microplate reader capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm[\[2\]](#)[\[4\]](#)
- Precision pipettes and tips
- Ice bucket
- Deionized water (dH₂O)

2. Reagent Preparation

- 2-PG Assay Buffer: Allow the buffer to warm to room temperature before use.[\[2\]](#)
- 2-PG Probe: If stored in DMSO, warm to melt the solution and mix well before use.[\[2\]](#)
- 2-PG Enzyme Mix and Developer: Reconstitute the lyophilized powders with the appropriate volume of 2-PG Assay Buffer as specified by the manufacturer.[\[2\]](#)[\[6\]](#) Keep on ice during use.[\[2\]](#)
- 2-PG Standard: Prepare a 1 mM working solution by diluting the stock solution with dH₂O. Further dilutions are then made to generate the standard curve.[\[2\]](#)

3. Standard Curve Preparation

- For Colorimetric Assay: Prepare a series of standards ranging from 0 to 10 nmol/well. For example, add 0, 2, 4, 6, 8, and 10 μ L of a 1 mM 2-PG standard solution to a 96-well plate, generating 0, 2, 4, 6, 8, and 10 nmol/well standards. Adjust the volume of each well to 50 μ L with 2-PG Assay Buffer.[2]
- For Fluorometric Assay: Prepare a series of standards ranging from 0 to 250 pmol/well. For example, add 0, 2, 4, 6, 8, and 10 μ L of a 25 μ M 2-PG standard solution to a 96-well plate, generating 0, 50, 100, 150, 200, and 250 pmol/well standards. Adjust the volume of each well to 50 μ L with 2-PG Assay Buffer.[2]

4. Sample Preparation

- Liquid Samples: Serum, plasma, urine, and cell culture supernatants can often be assayed directly after centrifugation to remove any precipitates.[1]
- Cell and Tissue Lysates: Homogenize tissue (10 mg) or cells (1×10^6) in ice-cold 2-PG Assay Buffer.[2] Centrifuge at high speed (e.g., 12,000 \times g) for 5-10 minutes to remove insoluble material.[2][6] The resulting supernatant can be used for the assay. For some samples, deproteinization using a 10 kDa spin filter may be necessary.[3]
- Add 1-50 μ L of the prepared sample to wells of the 96-well plate. For each sample, prepare a "Sample" well and a "Sample Blank" well. Adjust the final volume to 50 μ L with 2-PG Assay Buffer.[1]

5. Assay Procedure

- Reaction Mix Preparation: Prepare a master mix for the reactions. For each well, the reaction mix typically contains the 2-PG Assay Buffer, 2-PG Enzyme Mix, 2-PG Developer, and the probe.
- Sample Blank Mix Preparation: For sample blanks, prepare a similar mix but omit the key enzyme that initiates the 2-PG-specific reaction (e.g., Enolase).[1]
- Incubation: Add 50 μ L of the appropriate Reaction Mix to each well containing the standards and samples. Add 50 μ L of the Sample Blank Mix to the sample blank wells. Mix gently and incubate for 30-60 minutes at 37°C, protected from light.[1][3]

- Measurement: Read the absorbance at 570 nm for the colorimetric assay or fluorescence at $Ex/Em = 535/587$ nm for the fluorometric assay using a microplate reader.[1][4]

6. Data Analysis

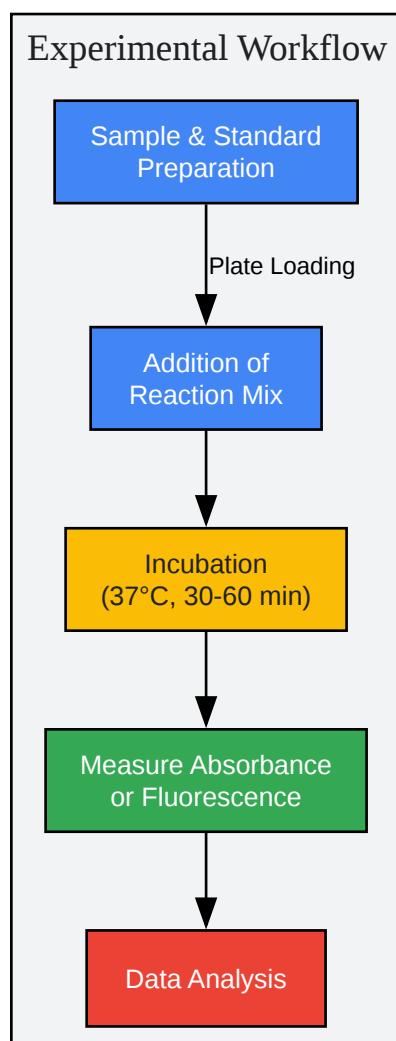
- Subtract the 0 standard reading from all other standard and sample readings.
- Plot the standard curve of net absorbance or fluorescence versus the amount of 2-PG.
- For each sample, subtract the reading of the sample blank from the reading of the sample to obtain the corrected measurement.
- Use the corrected sample readings to determine the amount of 2-PG in the sample from the standard curve.
- The concentration of 2-PG in the sample can be calculated as follows: Concentration = (Amount of 2-PG from standard curve / Sample volume) x Dilution factor

Data Presentation

Table 1: Representative Data for 2-Phosphoglycerate Standard Curve (Fluorometric Assay)

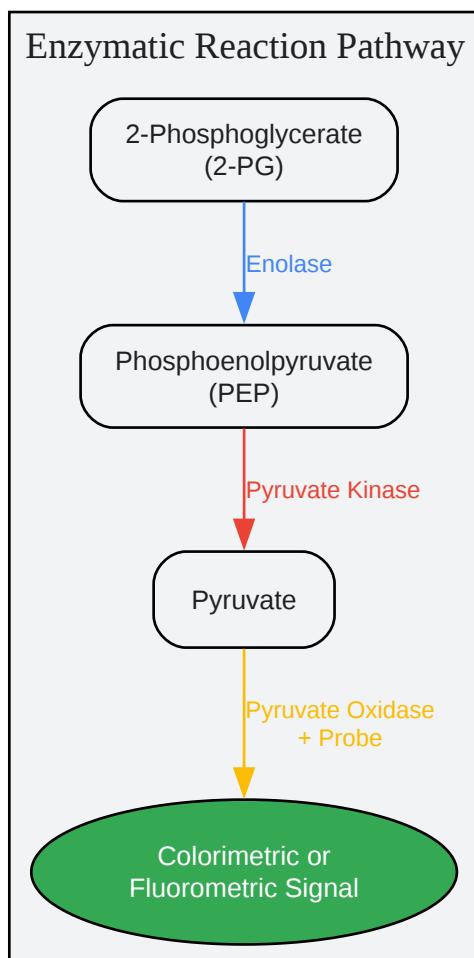
2-PG (pmol/well)	Raw Fluorescence Units (RFU)	Net RFU (Corrected for Blank)
0 (Blank)	150	0
50	980	830
100	1820	1670
150	2650	2500
200	3510	3360
250	4350	4200

Visualizations



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Caption: A flowchart of the experimental workflow for the enzymatic quantification of 2-phosphoglycerate.



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Caption: The coupled enzymatic reaction pathway for the quantification of 2-phosphoglycerate.

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